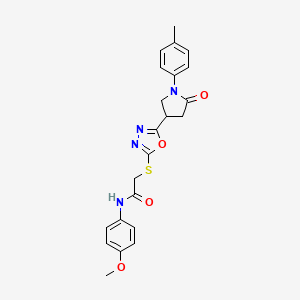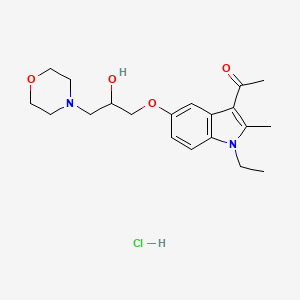
1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C20H29ClN2O4 . It has a molecular weight of 396.9 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H28N2O4.ClH/c1-4-22-14 (2)20 (15 (3)23)18-11-17 (5-6-19 (18)22)26-13-16 (24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H . The Canonical SMILES string is CCN1C (=C (C2=C1C=CC (=C2)OCC (CN3CCOCC3)O)C (=O)C)C.Cl . Physical And Chemical Properties Analysis
This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 396.1815851 g/mol . The topological polar surface area is 63.9 Ų . The heavy atom count is 27 .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
- An efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a direct condensation to yield a 2-hydroxy-1,4-oxazin-3-one, demonstrates advanced methodologies for producing complex molecules with potential therapeutic uses (Brands et al., 2003).
Heterocyclic Compound Synthesis
- Research on the synthesis of heterocyclic compounds, such as N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacting with morpholines, highlights the versatility of morpholine derivatives in generating pharmacologically relevant structures (Borisov et al., 2007).
Microwave-Assisted Organic Synthesis
- A study on microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction shows the efficiency of modern synthesis techniques in creating morpholine-containing compounds, which could be related to the target compound's synthesis (Aljohani et al., 2019).
Anti-inflammatory and Antimicrobial Applications
- The design and synthesis of thiophene derivatives including a morpholine moiety, and their evaluation for anti-inflammatory activity, demonstrate the potential for compounds with morpholine groups to serve as bases for therapeutic agents (Helal et al., 2015).
- A molecular docking study of novel synthesized pyrazole derivatives, including morpholinophenyl ethanone, for antibacterial activity, suggests the application of morpholine derivatives in addressing microbial resistance (Khumar et al., 2018).
Novel Synthetic Pathways
- Innovative synthetic routes to morpholinones, as highlighted by catalytic enantioselective synthesis enabled by aza-benzilic ester rearrangement, illustrate the development of complex morpholine-containing frameworks for potential pharmaceutical applications (He et al., 2021).
Eigenschaften
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHRLDACWOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)


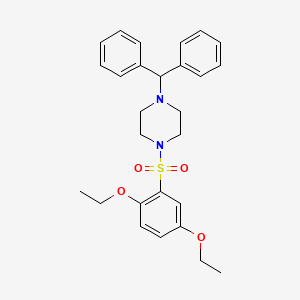
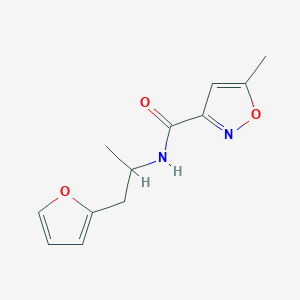
![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
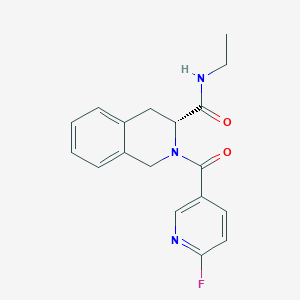

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)


